molecular formula C15H19Cl B13813205 1-Chloro-5-cyclohexylindane

1-Chloro-5-cyclohexylindane

Cat. No.: B13813205
M. Wt: 234.76 g/mol
InChI Key: RGUKWVHMZRNPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-cyclohexylindane is a bicyclic organic compound featuring an indane core (a fused benzene and cyclopentane ring) substituted with a chlorine atom at position 1 and a cyclohexyl group at position 5. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry and material science.

Properties

Molecular Formula

C15H19Cl

Molecular Weight

234.76 g/mol

IUPAC Name

1-chloro-5-cyclohexyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C15H19Cl/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2

InChI Key

RGUKWVHMZRNPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-5-cyclohexylindane typically involves the chlorination of 5-cyclohexylindane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters. The final product is purified through distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-cyclohexylindane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-cyclohexylindane derivatives.

    Oxidation: Formation of cyclohexylindane ketones or acids.

    Reduction: Formation of 5-cyclohexylindane.

Scientific Research Applications

1-Chloro-5-cyclohexylindane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-5-cyclohexylindane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors or enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

The following section compares 1-Chloro-5-cyclohexylindane with two structurally or functionally related compounds: Chlorocyclohexane and 5-Chloro-2-methyl-4-isothiazolin-3-one .

Structural and Molecular Comparisons
Property This compound Chlorocyclohexane 5-Chloro-2-methyl-4-isothiazolin-3-one
Molecular Formula C₁₅H₁₉Cl (hypothetical) C₆H₁₁Cl C₄H₄ClNOS
Molecular Weight (g/mol) ~234.7 (estimated) 118.6 149.6
Core Structure Bicyclic (indane) Monocyclic (cyclohexane) Heterocyclic (isothiazolinone)
Substituents Chlorine, cyclohexyl Chlorine Chlorine, methyl

Key Observations :

  • This compound’s bicyclic framework introduces steric hindrance and rigidity, contrasting with Chlorocyclohexane’s flexible monocyclic structure.
  • The isothiazolinone derivative differs fundamentally, featuring a sulfur- and nitrogen-containing heterocycle, which is associated with biocidal activity .

Key Observations :

  • Chlorocyclohexane’s simpler structure correlates with less stringent handling requirements compared to the bicyclic indane derivative, which likely demands enhanced protective measures due to higher molecular complexity .
  • The isothiazolinone compound requires rigorous glove testing and respiratory protection, reflecting its potency as a biocide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.